Cas no 97682-44-5 (Irinotecan)

Irinotecan is a topoisomerase I inhibitor chemotherapeutic agent, offering enhanced efficacy in treating refractory colorectal cancer. Its key advantages include potent cytotoxic activity against rapidly dividing cells, improved tolerability profile, and ability to prolong overall survival rates in patients with metastatic disease.
Irinotecan structure
Irinotecan structure
商品名:Irinotecan
CAS番号:97682-44-5
MF:C33H38N4O6
メガワット:586.678028583527
MDL:MFCD00866307
CID:61908
PubChem ID:60838

Irinotecan 化学的及び物理的性質

名前と識別子

    • Irinotecan
    • 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
    • (+)-Irinotecan
    • CAMPTOSAR
    • Irinotecan,free base(CPT-11, Camptothecin 11,U-101440E,DQ-2805)
    • +-Irinotecan
    • 7-ethoxyxanthone-3-carboxylic acid
    • 9H-Xanthene-3-carboxylic acid,7-ethoxy-9-oxo
    • CPT-11
    • 1,4'-Bipiperidine-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
    • Irinotecanum
    • Irinotecanum [INN-Latin]
    • Irinotecan lactone
    • Campto
    • Irinotecan mylan
    • Irinophore C
    • Irinotecan [INN:BAN]
    • Onivyde
    • C33H38N4O6
    • AK163712
    • product-irinotecan
    • 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline, [1,4′-bipiperidine]-1′-carboxylic acid deriv. (ZCI)
    • [1,4′-Bipiperidine]-1′-carboxylic acid, 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl ester, (S)- (ZCI)
    • (19S)-10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0[2,11].0[4,9].0[15,20]]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl 4-(piperidin-1-yl)piperidine-1-carboxylate
    • ZINC 1612996
    • AB07527
    • AB00698464-10
    • BCP9000793
    • (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3'',4'':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4''-BIPIPERIDINE-1''-CARBOXYLATE
    • IRINOTECAN [INN]
    • GTPL6823
    • BCP02860
    • BRD-K08547377-003-05-7
    • AS-14323
    • BRD-K08547377-003-04-0
    • (1,4'-Bipiperidine)-1'-carboxylic acid, 4,11-diethyl-3,4,12-14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester, (S)-
    • NS00004943
    • [1,4'']Bipiperidinyl-1''-carboxylic acid 4,11-diethyl-4-hydroxy-3,13-dioxo-3,4,12,13-tetrahydro-1H-2-oxa-6,12a-diaza-dibenzo[b,h]fluoren-9-yl ester
    • L01XX19
    • (diethyl-hydroxy-dioxo-[?]yl) 4-(1-piperidyl)piperidine-1-carboxylate
    • 2-methoxy-5-[2-(3-sulfophenyl)-5-(4-sulfophenyl)pyrylium-4-yl]benzenesulfonic acid
    • s1198
    • Biotecan (TN)
    • NCGC00178697-05
    • AB00698464-09
    • AB00698464-07
    • BRD-K08547377-003-07-3
    • IRINOTECAN [WHO-DD]
    • (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-4,12-dihydro-1H-pyrano[3,4-f]quinolino[2,3-a]indolizin-9-yl 4-piperidylpiperidinecarboxylate
    • BSPBio_002346
    • AKOS015894969
    • NCI60_005051
    • (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl 4-(piperidin-1-yl)piperidine-1-carboxylate
    • (+)-7-ethyl-10-hydroxycamptothecine 10-(1,4'-bipiperidine)-1'-carboxylate
    • Irinotecan Free base
    • CHEMBL481
    • CPT-11 hydrochloride;Camptothecin 11 hydrochloride
    • NSC 728073
    • SCHEMBL4034
    • AC-7469
    • (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl [1,4'-bipiperidine]-1'-carboxylate
    • BRD-K08547377-394-03-5
    • 97682-44-5 (Free base)
    • (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl (1,4'-bipiperidine)-1'-carboxylate
    • BDBM50128267
    • NCGC00178697-02
    • 1ST162722
    • 97682-44-5
    • Irinotecan (INN)
    • IRINOTECAN [MI]
    • (1,4'-Bipiperidine)-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
    • (+)-(4S)-4,11-diethyl-4-hydroxy-9-((4-piperidino-piperidino)carbonyloxy)-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinol-3,14,(4H,12H)-dione
    • AB00698464_14
    • [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
    • DTXSID1041051
    • AB00698464-11
    • BRD-K08547377-001-04-4
    • DB00762
    • NSC728073
    • MFCD00866307
    • IRINOTECAN [VANDF]
    • AB00698464_13
    • 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
    • IRINOTECAN [HSDB]
    • 1u65
    • [1,4'-Bipiperidine]-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
    • DTXCID9021051
    • (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
    • CS-1138
    • (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4'-BIPIPERIDINE-1'-CARBOXYLATE
    • CHEBI:80630
    • Irinotecan?
    • Biotecan
    • D08086
    • Irinotecanum (INN-Latin)
    • BRD-K08547377-003-02-4
    • [1,4'']bipiperidinyl-1''-carboxylic acid (S)-4,11-diethyl-4-hydroxy-3,13-dioxo-3,4,12,13-tetrahydro-1H-2-oxa-6,12a-diaza-dibenzo[b,h]fluoren-9-yl ester
    • Q412197
    • UNII-7673326042
    • HY-16562
    • (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl[1,4'-bipiperidine]-1'-carboxylate
    • (1,4'-bipiperidine)-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
    • IRINOTECAN; CPT-11
    • EN300-708800
    • (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
    • AB00698464_12
    • NSC-728073
    • HSDB 7607
    • Irrinotecan
    • MDL: MFCD00866307
    • インチ: 1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1
    • InChIKey: UWKQSNNFCGGAFS-XIFFEERXSA-N
    • ほほえんだ: C(C1C2C=C(C=CC=2N=C2C3=CC4[C@@](C(OCC=4C(=O)N3CC=12)=O)(O)CC)OC(N1CCC(N2CCCCC2)CC1)=O)C

計算された属性

  • せいみつぶんしりょう: 586.27900
  • どういたいしつりょう: 586.27913494 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 43
  • 回転可能化学結合数: 5
  • 複雑さ: 1200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 113
  • 疎水性パラメータ計算基準値(XlogP): 3
  • ひょうめんでんか: 0
  • ぶんしりょう: 586.7

じっけんとくせい

  • 色と性状: 淡黄色粉末
  • 密度みつど: 1.4
  • ゆうかいてん: 210-223°C
  • ふってん: 873.4±65.0 °C at 760 mmHg
  • フラッシュポイント: 482.0±34.3 °C
  • ようかいど: Soluble
  • PSA: 114.20000
  • LogP: 3.96690
  • ようかいせい: 水、メタノール、トリクロロメタン、ジクロロメタンなどの溶媒に溶けやすい。

Irinotecan セキュリティ情報

Irinotecan 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D488441-1g
Irinotecan
97682-44-5 97%
1g
$380 2024-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-YT246-100mg
Irinotecan
97682-44-5 98%
100mg
¥263.8 2023-09-01
LKT Labs
I6932-10 mg
Irinotecan
97682-44-5 ≥98%
10mg
$92.50 2023-07-11
Ambeed
A164809-1g
(S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
97682-44-5 98%
1g
$164.0 2024-07-18
Ambeed
A164809-5g
(S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
97682-44-5 98%
5g
$701.0 2024-07-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6228-100 mg
Irinotecan
97682-44-5 99.31%
100MG
¥907.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6228-200 mg
Irinotecan
97682-44-5 99.31%
200mg
¥1439.00 2022-04-26
TRC
I767523-100mg
(+)-Irinotecan
97682-44-5
100mg
$ 121.00 2023-09-07
TRC
I767523-50mg
(+)-Irinotecan
97682-44-5
50mg
$ 75.00 2023-09-07
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP1010-20mg
Irinotecan
97682-44-5 HPLC≥98%
HPLC≥98%
询价 2021-07-04

Irinotecan 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 6 h, 45 - 50 °C
リファレンス
Process for preparation of irinotecan hydrochloride
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Pyridine ;  2 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Chloroform ;  30 min
リファレンス
Method for preparation of Camptothecin derivative
, China, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  Dimethylacetamide ;  35 °C; 10 h, 40 °C
リファレンス
Process for preparation of pure Irinotecan hydrochloride trihydrate
, China, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Dabco ,  Diisopropylethylamine Solvents: Dichloromethane ;  0.5 h, 35 - 40 °C
リファレンス
Methods for preparing irinotecan
, United States, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt → -10 °C
1.2 Solvents: Dichloromethane ;  -10 - 0 °C
1.3 Reagents: Diisopropylethylamine ;  1 h, -10 - 0 °C; 0 °C → rt; 2 h, rt
1.4 Solvents: Pyridine ;  0.5 - 2 h, rt
リファレンス
Process to prepare camptothecin derivatives
, United States, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethyl sulfoxide ;  48 h, 25 °C
リファレンス
Polyamino acid graft copolymer and its preparation method
, China, , ,

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Synthesis and antitumor activity of 20(S)-camptothecin derivatives: carbamate-linked, water-soluble derivatives of 7-ethyl-10-hydroxycamptothecin
Sawada, Seigo; Okajima, Satoru; Aiyama, Ritsuo; Nokata, Kenichiro; Furuta, Tomio; et al, Chemical & Pharmaceutical Bulletin, 1991, 39(6), 1446-54

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Dimethylethylamine Solvents: Dichloromethane ;  2.5 h, rt
リファレンス
Method for preparation of irinotecan
, Korea, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, rt
1.2 Solvents: Pyridine ;  3 h, rt; 10 h, 25 - 30 °C
リファレンス
Process for preparation of irinotecan
, China, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Dichloromethane ,  Pyridine
1.2 Reagents: Hydrochloric acid
リファレンス
Improved method for the synthesis of Irinotecan
Li, Yuyan; You, Qidong; Li, Zhiyu; Wang, Hua, Zhongguo Yaowu Huaxue Zazhi, 2001, 11(4), 238-240

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  45 - 50 °C; 6 h, 45 - 50 °C
リファレンス
Method for preparing irinotecan hydrochloride
, China, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  -10 - 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  1 h, -10 - 0 °C; 2 h, rt
1.3 Solvents: Pyridine ;  0.5 - 2 h, rt
リファレンス
Process to prepare camptothecin derivatives
, United States, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ,  Toluene
1.2 Reagents: Pyridine
1.3 Solvents: Dichloromethane
1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water
リファレンス
Practical Asymmetric Synthesis of (S)-4-Ethyl-6,7,8,10- tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , a Key Intermediate for the Synthesis of Irinotecan and Other Camptothecin Analogs
Henegar, Kevin E.; Ashford, Scott W.; Baughman, Ted A.; Sih, John C.; Gu, Rui-Lin, Journal of Organic Chemistry, 1997, 62(19), 6588-6597

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Dichloromethane ,  Pyridine ;  rt → -5 °C
1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine ;  -5 °C
リファレンス
Process for preparation of Irinotecan and intermediate
, China, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Pyridine ;  36 h, 35 - 40 °C
1.2 Solvents: Methanol ,  Water ;  30 min, reflux; reflux → 5 °C; 1 h, 2 - 5 °C; 5 °C → 0 °C; 1 h, 0 °C
リファレンス
Preparation of irinotecan by the use of a carbonylation agent and an alkaline solvent
, India, , ,

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Method of synthesizing camptothecin-relating compounds
, World Intellectual Property Organization, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane Solvents: Dimethylformamide ;  rt; 3 h, 100 °C
1.2 Reagents: Water ;  cooled
リファレンス
Process for preparation of 20(S)-camptothecin and analogs
, China, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Acetamide ,  Triethylamine Solvents: Dichloromethane ,  Pyridine ;  2 h, 30 - 40 °C
リファレンス
Process for preparation of irinotecan hydrochloride trihydrate
, United States, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  rt; rt; rt; 5 h, 75 °C
リファレンス
Method of manufacturing of 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (irinotecan base) by the esterification of 7-ethyl-l0-hydroxycamptothecin with 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride in the presence of 4-dimethylaminopyridine
, World Intellectual Property Organization, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Visible-Light-Induced Radical Cascade Cyclization: Synthesis of (20S)-Camptothecin, SN-38 and Irinotecan
Yuan, Yao; Dong, Wuheng; Gao, Xiaoshuang; Xie, Xiaomin; Curran, Dennis P.; et al, Chinese Journal of Chemistry, 2018, 36(11), 1035-1040

Irinotecan Raw materials

Irinotecan Preparation Products

Irinotecan サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:97682-44-5)Irinotecan
注文番号:A845740
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:06
価格 ($):631.0
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:97682-44-5)Irinotecan
注文番号:CL4305
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:23
価格 ($):discuss personally

Irinotecan 関連文献

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:97682-44-5)Irinotecan
TB07460
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:97682-44-5)Irinotecan
sfd2290
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ